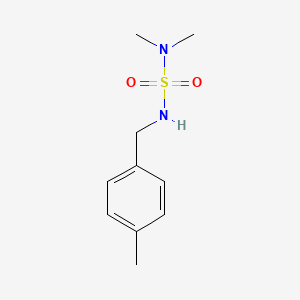

N,N-二甲基-N'-(4-甲基苄基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfamide derivatives, including those related to "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide," often involves the reaction of sulfamoyl chloride with alcohols or phenols. A novel method for protecting the sulfamate group, which is crucial in the synthesis of phenolic O-sulfamates, involves replacing the NH protons with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This strategy renders the sulfamates stable against various reagents and conditions, enabling their use in multi-step synthesis processes (Reuillon et al., 2012).

Molecular Structure Analysis

The molecular structure of "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide" and related compounds can be analyzed through various spectroscopic methods (FTIR, UV–Vis) and computational (DFT, HOMO–LUMO, MEP) techniques. These analyses provide insights into the compound's electronic structure, molecular geometry, and interaction with different substituents, which are essential for understanding its reactivity and properties (Sowrirajan et al., 2022).

Chemical Reactions and Properties

"Sulfonamide-derived compounds" undergo various chemical reactions, including with transition metals, to form complexes that exhibit significant antibacterial and antifungal activities. These reactions highlight the versatility of sulfonamide derivatives in synthesizing biologically active compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of sulfamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction (XRD) and other spectroscopic methods are used to determine these properties, providing a basis for predicting the compound's behavior in different environments and its suitability for specific applications (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties of "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide" include its reactivity towards nucleophiles, electrophiles, and its potential for forming bonds with other chemical entities. These properties are crucial for its application in synthesis reactions, where it acts as a building block for more complex molecules. Detailed investigations into its reactivity patterns help in developing novel synthetic routes and understanding its mechanism of action in various chemical transformations (Jones-Mensah et al., 2016).

科学研究应用

化学合成和表征

- 水溶性蛋白质修饰试剂的开发展示了磺酰胺衍生物在提高化学反应选择性和效率方面的重要性。这些试剂被设计用于修饰特定的氨基酸,如色氨酸和半胱氨酸,展示了磺酰胺化合物在生物化学中的多功能性 (Horton & Tucker, 1970)。

- 对磺酰胺盐的研究,这是与磺酰胺密切相关的另一类物质,突出了它们在药物化学中的重要性。磺酰胺盐保护基策略的开发允许更灵活的合成路线,突出了磺酰胺衍生物在药物开发中的潜力 (Reuillon et al., 2012)。

生物学意义

- 二甲基亚砜 (DMSO) 及其对神经元细胞的影响的研究表明,磺酰胺的衍生物也可能影响细胞过程,并可能在神经保护和神经退行性疾病的治疗中提供治疗应用 (Lu & Mattson, 2001)。

- 磺胺类药物席夫碱的研究揭示了磺酰胺衍生物的抗菌和酶抑制潜力。这些化合物对多种细菌菌株和酶靶点表现出显着的活性,表明 N,N-二甲基-N'-(4-甲基苄基)磺酰胺在开发新的抗菌剂或酶抑制剂中很有用 (Alyar et al., 2018)。

吸附和环境应用

- 对具有磺胺基的新型吸附剂的研究表明磺酰胺衍生物在环境应用中的潜力,例如从水中去除污染物和重金属。这项研究表明,N,N-二甲基-N'-(4-甲基苄基)磺酰胺可以探索其吸附能力,为环境修复工作做出贡献 (Qi et al., 2013)。

蛋白质标记和传感

- 利用磺基花菁染料的蛋白质标记技术取得的进展突出了磺酰胺相关化合物在生化分析和研究中的相关性。这些技术提高了蛋白质的检测灵敏度,可能使 N,N-二甲基-N'-(4-甲基苄基)磺酰胺在开发新的蛋白质标记方法中很有用 (Qiao et al., 2009)。

属性

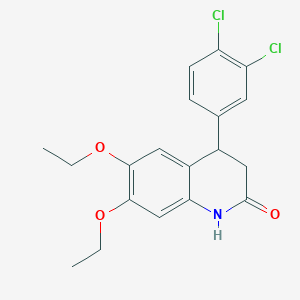

IUPAC Name |

1-[(dimethylsulfamoylamino)methyl]-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-4-6-10(7-5-9)8-11-15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOGVYOIGFUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Dimethylamino)sulfonyl][(4-methylphenyl)methyl]amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)